
2(3H)-Furanone, dihydro-3-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-3-(trimethylsilyl)- is a chemical compound that belongs to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. The addition of a trimethylsilyl group to the furanone structure enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- typically involves the reaction of a furanone derivative with a trimethylsilyl reagent. One common method is the silylation of dihydrofuranone using trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or alkoxides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Oxidized furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Functionalized furanone derivatives with various substituents.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-3-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes, receptors, or other biomolecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
2(3H)-Furanone, dihydro-3-methyl-: Similar structure but with a methyl group instead of a trimethylsilyl group.
2(3H)-Furanone, dihydro-3-ethyl-: Similar structure but with an ethyl group instead of a trimethylsilyl group.
2(3H)-Furanone, dihydro-3-phenyl-: Similar structure but with a phenyl group instead of a trimethylsilyl group.
Uniqueness: The presence of the trimethylsilyl group in 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- imparts unique properties such as increased stability, reactivity, and lipophilicity compared to its analogs. These characteristics make it a valuable compound in various synthetic and research applications.
Propriétés
Numéro CAS |
57025-69-1 |
|---|---|
Formule moléculaire |
C7H14O2Si |
Poids moléculaire |
158.27 g/mol |
Nom IUPAC |
3-trimethylsilyloxolan-2-one |
InChI |
InChI=1S/C7H14O2Si/c1-10(2,3)6-4-5-9-7(6)8/h6H,4-5H2,1-3H3 |
Clé InChI |
LMGFTOCAPJBUKZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




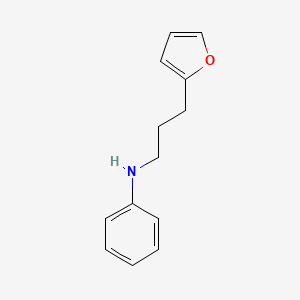

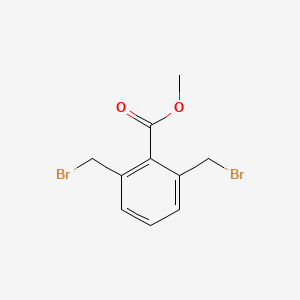
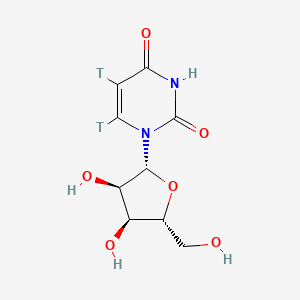


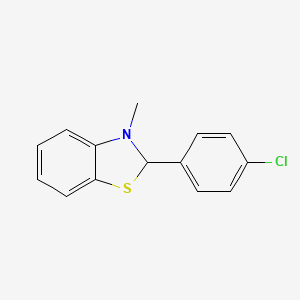
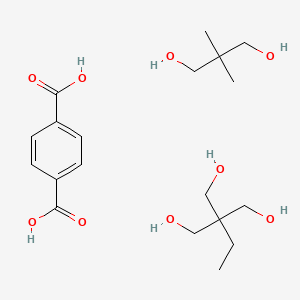
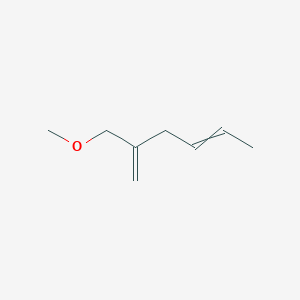
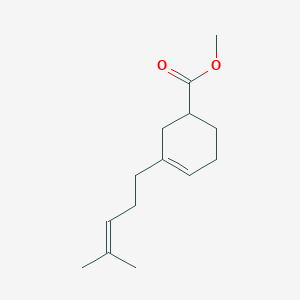
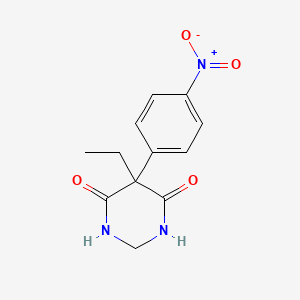
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
